![molecular formula C18H21ClN2O B4965508 1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4965508.png)
1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with 4-methoxybenzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding hydrolyzed products.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. It has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity and produce various pharmacological effects .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the chlorophenylmethyl group, resulting in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: This compound has the chlorophenyl group but lacks the methoxyphenyl group, leading to variations in its biological activity.
1-(4-Chlorophenyl)piperazine: Similar to 1-(3-Chlorophenyl)piperazine, but with the chlorine atom in a different position, affecting its interaction with molecular targets
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVNWNWVMCRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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